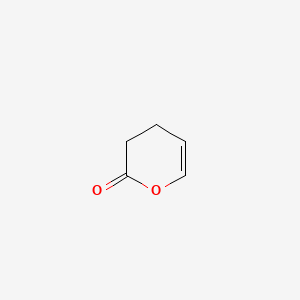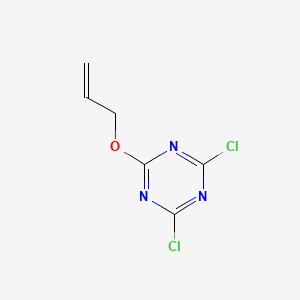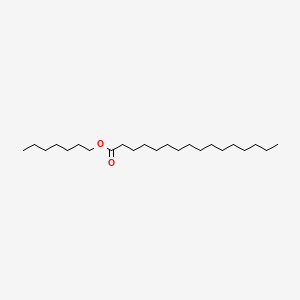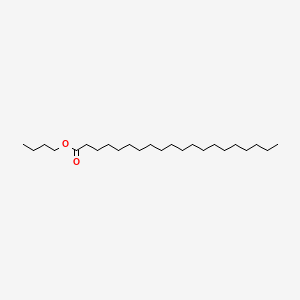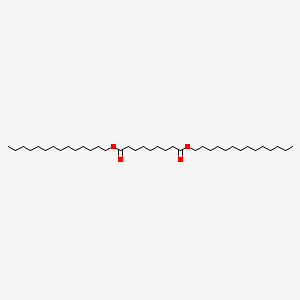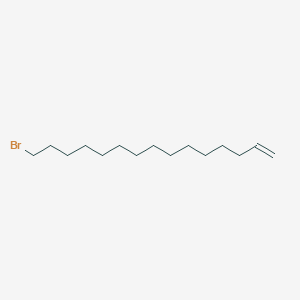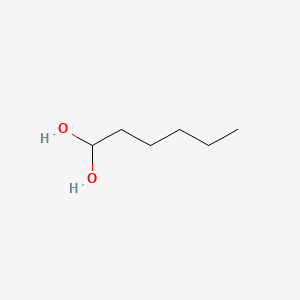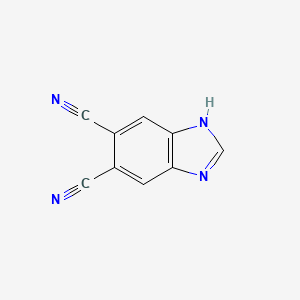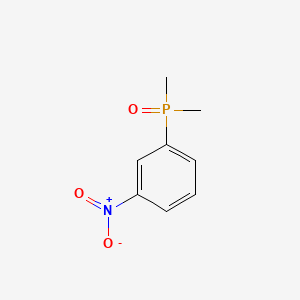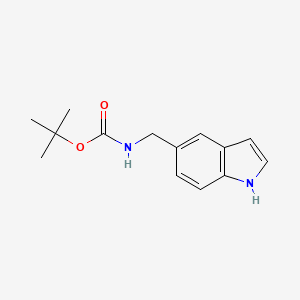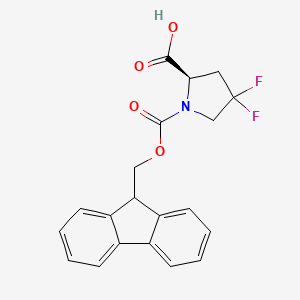
Fmoc-d-4,4-二氟脯氨酸
描述
“Fmoc-d-4,4-difluoroproline” is a compound that is often used in organic synthesis . It is a base-labile protecting group . The compound is a white to off-white solid with a molecular weight of 373.35 . It is also known as (2S)-4,4-difluoropyrrolidine-2-carboxylic acid .
Synthesis Analysis
The synthesis of “Fmoc-d-4,4-difluoroproline” involves the use of 4-fluoroprolines . To enhance the influence of a single fluoro substituent, (2S)-4,4-difluoroproline (Dfp) has been developed . The synthesis involves a series of distinct model compounds and peptide contexts .
Molecular Structure Analysis
The molecular structure of “Fmoc-d-4,4-difluoroproline” is influenced by the strong inductive effect of the fluoro group . This effect has three main consequences: enforcing a particular pucker upon the pyrrolidine ring, biasing the conformation of the preceding peptide bond, and accelerating cis-trans prolyl peptide bond isomerization .
Chemical Reactions Analysis
The chemical reactions involving “Fmoc-d-4,4-difluoroproline” are influenced by the strong inductive effect of the fluoro group . This effect enforces a particular pucker upon the pyrrolidine ring, biases the conformation of the preceding peptide bond, and accelerates cis-trans prolyl peptide bond isomerization .
Physical And Chemical Properties Analysis
“Fmoc-d-4,4-difluoroproline” is a white to off-white solid with a molecular weight of 373.35 . It is a base-labile protecting group .
科学研究应用
自组装和材料制造
Fmoc修饰的氨基酸,包括Fmoc-d-4,4-二氟脯氨酸,由于其自组装特性,在材料科学领域显示出巨大的潜力。 Fmoc部分的疏水性和芳香性促进了构件的缔合,这在细胞培养、生物模板化、光学、药物递送、催化、治疗和抗生素特性等应用中至关重要(Tao et al., 2016)。
绿色固相肽合成
Fmoc-d-4,4-二氟脯氨酸用于绿色固相肽合成(SPPS),旨在减少肽合成对环境的影响。这种方法包括使用更绿色的溶剂,并消除传统SPPS中通常用于洗涤、脱保护和偶联步骤的有害化学物质,例如DMF和DCM(Jad et al., 2016); (Jad et al., 2017)。
固相肽合成增强
Fmoc固相肽合成(SPPS)方法学的进步因Fmoc氨基酸(包括Fmoc-d-4,4-二氟脯氨酸)的引入而得到显著增强。这导致了令人印象深刻的合成,例如生物活性同位素标记肽和小蛋白质的合成(Fields & Noble, 2009)。
用于NMR的新型氨基酸合成
Fmoc-d-4,4-二氟脯氨酸已用于合成新型氨基酸,如Fmoc-全氟-叔丁基酪氨酸。由于其独特的氟含量,这些氨基酸可通过核磁共振光谱检测到,这在肽研究和蛋白质工程中很有用(Tressler & Zondlo, 2016)。
用于药物设计的非对称合成
Fmoc-d-4,4-二氟脯氨酸参与特定氨基酸(如Fmoc-(S)-2-氨基-6,6,6-三氟己酸)的大规模不对称合成。此过程对于制备用于蛋白质工程和药物设计的 enantiomerically 纯氨基酸大量至关重要(Yin et al., 2019)。
肽合成中的机理研究
涉及Fmoc-d-4,4-二氟脯氨酸的研究还包括对肽合成中特定反应机理的研究。例如,通过密度泛函理论计算了解三氟乙酸促进的Fmoc SPPS中烯胺的N到S酰基转移,可以深入了解反应机理,这对于改进肽合成方法至关重要(Jiang et al., 2017)。
作用机制
Target of Action
Fmoc-d-4,4-difluoroproline, also known as Fmoc-4,4-difluoro-D-Proline, is a derivative of proline, a unique proteinogenic amino acid . Proline’s pyrrolidine ring links its amino group to its side chain, constraining the conformations of the main chain and thus templating particular secondary structures .
Mode of Action
The compound’s mode of action is primarily through its strong inductive effect, which has three main consequences :
- Enforcing a particular pucker upon the pyrrolidine ring .
- Biasing the conformation of the preceding peptide bond .
- Accelerating cis-trans prolyl peptide bond isomerization .
These subtle yet reliable modulations make 4-fluoroproline incorporation a complement to traditional genetic approaches for exploring structure–function relationships in peptides and proteins .
Biochemical Pathways
The biochemical pathways affected by Fmoc-d-4,4-difluoroproline are related to the conformational stability of proteins . The pyrrolidine ring promotes population of both the cis and trans conformation of the preceding peptide bond, thereby enabling structural diversity . The isomerization of this “prolyl amide” bond can limit the folding rate of a protein .
Pharmacokinetics
Its conformational preferences may likely be similar to those of proline .
Result of Action
The result of Fmoc-d-4,4-difluoroproline’s action is the modulation of protein structure and function. It can be used to identify inherent induced order in peptides and to quantify proline cis-trans isomerization . It can also be used to study protein folding .
Action Environment
The action environment of Fmoc-d-4,4-difluoroproline can influence its efficacy and stability. For example, it was discovered that the stable polyproline II helix (PPII) formed in the denatured state (8 M urea) exhibits essentially equal populations of the exo and endo proline ring puckers . In addition, the data with Fmoc-d-4,4-difluoroproline suggested the specific stabilization of PPII by water over other polar solvents .
安全和危害
未来方向
属性
IUPAC Name |
(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2NO4/c21-20(22)9-17(18(24)25)23(11-20)19(26)27-10-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,24,25)/t17-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKUZDLPWHCYAO-QGZVFWFLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC1(F)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N(CC1(F)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101149117 | |
| Record name | 1-(9H-Fluoren-9-ylmethyl) (2R)-4,4-difluoro-1,2-pyrrolidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101149117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
273222-07-4 | |
| Record name | 1-(9H-Fluoren-9-ylmethyl) (2R)-4,4-difluoro-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=273222-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(9H-Fluoren-9-ylmethyl) (2R)-4,4-difluoro-1,2-pyrrolidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101149117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-difluoropyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



